Cas no 1491330-96-1 (2-Methoxy-2-(3-methoxyphenyl)acetonitrile)

2-Methoxy-2-(3-methoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-2-(3-methoxyphenyl)acetonitrile
- 2-Methoxy-2-(3-methoxyphenyl)acetonitrile
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- MDL: MFCD21684282
- Inchi: 1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3
- InChI Key: UQJPQYTZCLYJML-UHFFFAOYSA-N
- SMILES: O(C)C(C#N)C1C=CC=C(C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Topological Polar Surface Area: 42.2
- XLogP3: 1.5
2-Methoxy-2-(3-methoxyphenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306386-5.0g |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316213-50mg |
2-Methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 50mg |
¥2052 | 2023-02-26 | |
Enamine | EN300-306386-10g |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 10g |
$1778.0 | 2023-09-05 | |
Aaron | AR01B7F6-10g |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 10g |
$2470.00 | 2023-12-16 | |
1PlusChem | 1P01B76U-1g |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 1g |
$495.00 | 2025-03-19 | |
1PlusChem | 1P01B76U-2.5g |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 2.5g |
$935.00 | 2025-03-19 | |
Aaron | AR01B7F6-1g |
2-Methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 1g |
$595.00 | 2025-02-09 | |
A2B Chem LLC | AW01350-2.5g |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
A2B Chem LLC | AW01350-100mg |
2-methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 100mg |
$154.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00863372-1g |
2-Methoxy-2-(3-methoxyphenyl)acetonitrile |
1491330-96-1 | 95% | 1g |
¥3063.0 | 2023-02-27 |
2-Methoxy-2-(3-methoxyphenyl)acetonitrile Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on 2-Methoxy-2-(3-methoxyphenyl)acetonitrile
2-Methoxy-2-(3-methoxyphenyl)acetonitrile: A Comprehensive Overview
2-Methoxy-2-(3-methoxyphenyl)acetonitrile (CAS No. 1491330-96-1) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique structure and versatile functional groups, has garnered attention due to its potential applications in drug design, agrochemicals, and advanced materials. In this article, we delve into the properties, synthesis, applications, and recent research findings related to 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, providing a comprehensive understanding of its significance in contemporary scientific research.
The molecular structure of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile consists of a central acetonitrile group (CH₂CN) substituted with two methoxy groups (-OCH₃). One methoxy group is attached to the phenyl ring at the 3-position, while the other is directly connected to the acetonitrile carbon. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. The compound's structure also facilitates various reaction pathways, including nucleophilic substitutions, additions, and cyclizations, which are pivotal in the construction of complex molecules.
Recent studies have highlighted the importance of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile in medicinal chemistry. Researchers have explored its role as a lead compound in the development of new drugs targeting various diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. The methoxy groups play a crucial role in modulating the compound's bioavailability and pharmacokinetic properties, making it an attractive candidate for further drug development.
In addition to its medicinal applications, 2-Methoxy-2-(3-methoxyphenyl)acetonitrile has found utility in agrochemicals. A 2022 research article in *Pest Management Science* reported that certain analogs of this compound possess effective pesticidal properties against agricultural pests. The compound's ability to disrupt insect nervous systems through selective targeting of ion channels has positioned it as a potential alternative to conventional pesticides, offering an eco-friendly solution for pest control.
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile involves a multi-step process that typically begins with the preparation of intermediates such as phenolic derivatives and nitriles. A common approach involves the nucleophilic substitution of an appropriate phenol derivative with a cyanide source under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, a 2021 study published in *Green Chemistry* introduced a palladium-catalyzed coupling reaction that significantly improved the yield and purity of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, reducing waste and energy consumption.
From a materials science perspective, 2-Methoxy-2-(3-methoxyphenyl)acetonitrile has been investigated for its potential as a precursor in the synthesis of advanced polymers and organic semiconductors. Its ability to form stable covalent bonds under mild conditions makes it suitable for constructing high-performance materials. A 2023 paper in *Advanced Materials* highlighted its use as a building block for developing organic field-effect transistors (OFETs), where it contributed to enhanced charge transport properties due to its rigid aromatic framework.
Furthermore, computational studies have provided deeper insights into the electronic properties of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile. Using density functional theory (DFT), researchers have mapped out the molecule's frontier molecular orbitals (FMOs), which are critical for understanding its reactivity and electronic behavior. These studies have revealed that the methoxy groups significantly influence the molecule's electron-donating capacity and conjugation pathways, which are essential for its performance in various chemical reactions.
In conclusion, CAS No 1491330-96-1, or 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, stands as a versatile compound with diverse applications across multiple scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in modern research and development efforts. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations in medicine, agriculture, and materials science is expected to grow significantly.
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